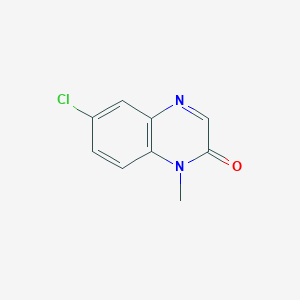

6-Chloro-1-methylquinoxalin-2(1H)-one

Description

Historical Context and Evolution of Quinoxaline (B1680401) Chemistry

The history of quinoxaline chemistry dates back to the 19th century, with the first synthesis of quinoxaline, also known as benzopyrazine, being a notable milestone. This bicyclic heteroaromatic compound, formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring, laid the groundwork for the exploration of a vast family of derivatives. The initial synthetic routes typically involved the condensation of an aromatic o-diamine with a 1,2-dicarbonyl compound. Over the decades, the synthetic methodologies have evolved significantly, with the development of more efficient, regioselective, and environmentally benign procedures. This has allowed chemists to access a wide array of substituted quinoxalines with diverse functionalities, paving the way for their application in numerous fields.

Broad Academic and Industrial Relevance of the Quinoxaline Core as a Chemical Moiety

The quinoxaline moiety is of considerable interest in both academic and industrial research due to its wide range of applications. In medicinal chemistry, quinoxaline derivatives have been found to exhibit a remarkable spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. nih.gov Commercially available drugs such as echinomycin, an antibacterial and antineoplastic agent, contain the quinoxaline core. nih.gov Beyond pharmaceuticals, quinoxalines are utilized in the development of functional materials, such as organic light-emitting diodes (OLEDs), due to their unique photophysical properties. They also find use as dyes, corrosion inhibitors, and catalysts in various chemical transformations.

Research Focus on Quinoxalin-2(1H)-one Derivatives in Contemporary Chemical Synthesis and Functional Materials

Within the broad family of quinoxalines, the quinoxalin-2(1H)-one scaffold has emerged as a particularly important subclass. These compounds are characterized by a carbonyl group at the 2-position of the quinoxaline ring system. Contemporary chemical synthesis has seen a surge in the development of novel methods for the construction and functionalization of the quinoxalin-2(1H)-one core. This is driven by the discovery that these derivatives often exhibit enhanced biological activities compared to their quinoxaline counterparts. In the realm of functional materials, the quinoxalin-2(1H)-one fragment is explored for its electron-withdrawing nature, which is a desirable characteristic for the design of push-pull chromophores with applications in nonlinear optics and photovoltaics.

Rationale for Intensive Investigation of Substituted Quinoxalinones, Including Halogenated and N-Methylated Variants like 6-Chloro-1-methylquinoxalin-2(1H)-one

The intensive investigation of substituted quinoxalinones stems from the principle of structure-activity relationship (SAR) in medicinal chemistry and materials science. The introduction of different substituents onto the quinoxalinone core allows for the fine-tuning of its electronic, steric, and lipophilic properties, which in turn can modulate its biological activity or physical characteristics.

Halogenation , such as the introduction of a chlorine atom at the 6-position, can significantly impact a molecule's properties. The chloro group is known to increase lipophilicity, which can enhance membrane permeability and bioavailability. Furthermore, its electron-withdrawing nature can influence the reactivity of the aromatic system and its ability to participate in intermolecular interactions, such as hydrogen bonding and halogen bonding.

N-Methylation , the addition of a methyl group to the nitrogen atom at the 1-position, also brings about crucial changes. It can alter the compound's solubility, metabolic stability, and receptor-binding affinity. The presence of the methyl group can also prevent the formation of certain intermolecular hydrogen bonds, which can affect the crystal packing and solid-state properties of the material.

The combination of both a chloro and a methyl substituent in This compound makes it a compound of particular interest. The interplay between these two functional groups can lead to unique properties that are not observed in the parent quinoxalinone or its singly substituted derivatives. This rationale drives the dedicated research into the synthesis, characterization, and potential applications of such specifically substituted quinoxalinones.

Detailed Research Findings on this compound

While detailed research specifically focused on this compound is not extensively documented in publicly available literature, its synthesis and properties can be inferred from the well-established chemistry of its precursors and related analogs.

The synthesis of this compound would typically proceed through a two-step sequence. The first step involves the synthesis of the precursor, 6-chloro-1H-quinoxalin-2-one. An improved regioselective synthesis of this intermediate has been described, starting from p-chloroaniline. researchgate.net This process involves a series of reactions including condensation, nitration, reduction, cyclization, and oxidation. researchgate.net

The second step would be the N-methylation of 6-chloro-1H-quinoxalin-2-one. The alkylation of the nitrogen atom in quinoxalin-2(1H)-one derivatives is a common synthetic transformation. sapub.org This is typically achieved by treating the parent quinoxalinone with a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a suitable base.

Table 1: Physicochemical Properties of Quinoxaline Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

|---|---|---|---|

| Quinoxaline | C₈H₆N₂ | 130.15 | Colorless oil/low melting solid |

| Quinoxalin-2(1H)-one | C₈H₆N₂O | 146.15 | Solid |

| 6-Chloro-1H-quinoxalin-2-one | C₈H₅ClN₂O | 180.59 | Solid |

Table 2: Spectroscopic Data for a Representative N-Methylated Quinoxalinone Derivative Note: As specific data for this compound is not readily available, this table presents representative data for a closely related N-methylated quinoxalinone to illustrate the expected spectral features.

| Spectroscopic Technique | Key Features and Expected Signals |

|---|---|

| ¹H NMR | Aromatic protons in the range of δ 7.0-8.0 ppm. A singlet for the N-methyl group around δ 3.5-4.0 ppm. A singlet for the proton at the 3-position. |

| ¹³C NMR | Signals for the carbonyl carbon around δ 150-160 ppm. Aromatic carbon signals in the range of δ 110-140 ppm. A signal for the N-methyl carbon around δ 30-40 ppm. |

| Infrared (IR) | A strong absorption band for the C=O stretching vibration around 1650-1680 cm⁻¹. C-H stretching vibrations in the aromatic region (around 3000-3100 cm⁻¹) and aliphatic region (around 2850-2960 cm⁻¹ for the methyl group). C-Cl stretching vibration. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns characteristic of the quinoxalinone core. |

Structure

3D Structure

Properties

CAS No. |

65845-74-1 |

|---|---|

Molecular Formula |

C9H7ClN2O |

Molecular Weight |

194.62 g/mol |

IUPAC Name |

6-chloro-1-methylquinoxalin-2-one |

InChI |

InChI=1S/C9H7ClN2O/c1-12-8-3-2-6(10)4-7(8)11-5-9(12)13/h2-5H,1H3 |

InChI Key |

XIUOFUGWLUUVGI-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Cl)N=CC1=O |

Origin of Product |

United States |

Synthetic Methodologies for Quinoxalinone Derivatives

Classical and Established Approaches to Quinoxalinone Ring System Formation

The formation of the core quinoxalinone ring system can be achieved through several reliable and well-documented synthetic routes.

The most fundamental and widely utilized method for synthesizing the quinoxaline (B1680401) ring system is the cyclocondensation of an o-phenylenediamine (B120857) derivative with a 1,2-dicarbonyl compound. sapub.orgnih.gov This versatile reaction forms the heterocyclic core in a single, efficient step. Various catalysts and reaction conditions have been employed to optimize this process, including the use of microwave irradiation, solid acid catalysts, and different solvent systems to improve yields and reaction times. sapub.orgresearchgate.net For the synthesis of quinoxalin-2(1H)-ones specifically, α-keto acids or their esters are common reaction partners for o-phenylenediamines. sapub.org

Table 1: Examples of Catalysts in o-Phenylenediamine Cyclocondensation

| Catalyst System | Reactants | Benefit |

|---|---|---|

| Zinc triflate in acetonitrile | o-phenylenediamine, α-diketones | High yield at room temperature. encyclopedia.pub |

| Cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) | o-phenylenediamine, benzil (B1666583) derivatives | Green chemistry protocol, aqueous medium, high yield. encyclopedia.pub |

| Hexafluoroisopropanol (HFIP) | o-phenylenediamine, benzil derivatives | Solvent-free, catalyst is recoverable. encyclopedia.pub |

The chloroacetyl chloride method is a key strategy for producing specific quinoxalinone derivatives, particularly the 6-chloro-2(1H)-quinoxalinone intermediate. portico.org The standard route involves the treatment of 4-chloro-2-nitrophenylamine with chloroacetyl chloride. sapub.orgportico.org The resulting N-(4-chloro-2-nitro-phenyl)-2-chloro acetamide (B32628) undergoes a reduction of the nitro group, typically through catalytic hydrogenation (e.g., using H2/Pd-C), to form an aniline (B41778) derivative. sapub.orgportico.org This intermediate then readily undergoes intramolecular cyclization to yield the desired quinoxalinone. portico.org

A significant challenge in this method is the potential for side reactions, such as the elimination of the α-chloro group during the catalytic hydrogenation step. portico.org Refinements have been developed to mitigate this issue, including careful optimization of reduction conditions to avoid the dechlorinated byproduct. portico.org For instance, using iron powder as the reductant has shown good selectivity in the reduction of the nitro group while preserving the active chlorine atoms. researchgate.net

Amino acids and their esters serve as valuable building blocks for the quinoxalinone core. One established method involves the reaction of a substituted fluorobenzene, such as 1,5-difluoro-2,4-dinitrobenzene, with an amino acid like glycine (B1666218) or its ester. sapub.orgportico.org This is followed by a reductive cyclization step. The reduction of the nitro groups can be achieved through hydrogenation over catalysts like Raney Ni. sapub.orgportico.org Subsequent intramolecular cyclization and oxidation, for example with hydrogen peroxide, affords the final quinoxalinone product. portico.org While effective, this method can be limited by factors such as the high cost of certain reagents like silver nitrate (AgNO3) used in some cyclization protocols and difficulties in work-up. portico.org

Quinoxalinone scaffolds can be constructed starting from aniline derivatives through multi-step sequences. An improved, regioselective synthesis of 6-chloro-1H-quinoxalin-2-one has been described starting from p-chloroaniline. researchgate.net This process involves a sequence of reactions including:

Condensation/Protection: Acylation of the amino group, for example with chloroacetyl chloride.

Nitration: Introduction of a nitro group ortho to the amino group.

Reduction: Conversion of the nitro group to an amino group to form the o-phenylenediamine precursor.

Cyclization: Intramolecular ring closure to form the dihydroquinoxalinone ring.

Oxidation: Aromatization to the final quinoxalin-2(1H)-one. researchgate.net

Additionally, N-propargyl aniline derivatives have been used in intramolecular metal-catalyzed cyclizations to form the quinoxaline ring system. rsc.orgresearchgate.net

Targeted Synthesis of 6-Chloro-1-methylquinoxalin-2(1H)-one and Analogous Halogenated/Methylated Quinoxalinones

The synthesis of specifically substituted quinoxalinones like this compound requires precise control over reaction sequences, including halogenation and alkylation steps. The synthesis typically begins with the formation of the 6-chloroquinoxalin-2(1H)-one core, as described previously, often starting from 4-chloro-2-nitrophenylamine or p-chloroaniline. sapub.orgportico.orgresearchgate.net

Once the 6-chloro-1H-quinoxalin-2-one scaffold is obtained, the final step is N-methylation. This is typically achieved by treating the quinoxalinone with a methylating agent, such as dimethyl sulphate or methyl iodide, in the presence of a suitable base to deprotonate the nitrogen at the 1-position, facilitating the alkylation. sapub.org

Achieving regioselectivity in the halogenation of the quinoxalinone ring is crucial for synthesizing specific isomers. Various modern synthetic methods have been developed to control the position of chlorination.

A photoredox-catalyzed chlorination using chloroform (B151607) (CHCl3) as the chlorine source has been shown to afford 3-chloroquinoxalin-2(1H)-ones with excellent regioselectivity under mild conditions. rsc.orgresearchgate.net This method offers an innovative pathway for incorporating chlorine specifically at the C3 position.

Conversely, site-selective halogenation on the benzene (B151609) ring of the quinoxalinone core has also been demonstrated. For example, using N-chlorosuccinimide (NCS) in conjunction with t-butylhydroperoxide (TBHP) can permit regioselective halogenation at the C7 position under mild conditions. researchgate.net These regioselective strategies are vital for creating a diverse range of halogenated quinoxalinone analogs, which can then undergo further substitution reactions to introduce other functional groups.

Table 2: Summary of Synthetic Routes to Halogenated Quinoxalinones

| Starting Material | Key Reagents | Product | Section Reference |

|---|---|---|---|

| 4-chloro-2-nitrophenylamine | 1. Chloroacetyl chloride; 2. H2/Pd-C or Fe | 6-chloro-1H-quinoxalin-2-one | 2.1.2 |

| p-Chloroaniline | Chloroacetyl chloride, Nitrating agent, Reducing agent | 6-chloro-1H-quinoxalin-2-one | 2.1.4 |

| Quinoxalin-2(1H)-one | CHCl3, Photocatalyst | 3-chloroquinoxalin-2(1H)-one | 2.2.1 |

N-Alkylation Protocols for the Introduction of 1-Methyl Functionality

The introduction of a methyl group at the N-1 position of the quinoxalinone ring is a critical step in the synthesis of this compound. This transformation is typically achieved starting from the corresponding N-H precursor, 6-chloroquinoxalin-2(1H)-one. The N-alkylation of the amide nitrogen in the quinoxalinone ring generally requires a methylating agent in the presence of a base.

Classic methylating agents such as methyl iodide or dimethyl sulfate (B86663) are frequently employed. bohrium.com The reaction proceeds via the deprotonation of the N-H bond by a suitable base to form a nucleophilic nitrogen anion, which then attacks the electrophilic methyl group of the alkylating agent. The choice of base and solvent is crucial for the reaction's efficiency and selectivity, aiming to prevent undesired side reactions like O-alkylation. Common bases include alkali metal carbonates (e.g., potassium carbonate) and hydrides (e.g., sodium hydride) in polar aprotic solvents like N,N-dimethylformamide (DMF) or acetone. nih.gov

Phase-transfer catalysis (PTC) offers an effective alternative for N-alkylation, particularly under heterogeneous conditions. acsgcipr.org This method facilitates the transfer of the base or the quinoxalinone anion between an aqueous and an organic phase, allowing the reaction to proceed smoothly. acsgcipr.org Catalysts like tetrabutylammonium (B224687) bromide (TBAB) are used in conjunction with a base such as potassium carbonate, often leading to selective N-alkylation with good yields.

More environmentally benign methylating agents like dimethyl carbonate (DMC) have also been explored. researchgate.net Although DMC is less reactive and often requires higher temperatures (110–170°C), it is considered a greener alternative to traditional alkyl halides. researchgate.net The following table summarizes various reagents and conditions used for the N-methylation of heterocyclic compounds, which are applicable to the quinoxalinone system.

Table 1: Reagents and Conditions for N-Methylation of Heterocycles

| Methylating Agent | Base | Catalyst | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Methyl Iodide (MeI) | Potassium Carbonate (K₂CO₃) | None | N,N-Dimethylformamide (DMF) | 50-80°C | nih.gov |

| Dimethyl Sulfate | Sodium Hydroxide (NaOH) | None | Methanol | Room Temp. | bohrium.com |

| Dimethyl Carbonate (DMC) | None / Base (e.g., DBU) | None / TMEDA | Neat / Solvent | 110-170°C | researchgate.net |

| Iodomethane | None | None | Various (Water to Toluene) | Room Temp. | ssrn.com |

| Formaldehyde / Formic Acid | Triethylamine | None | Dimethyl sulfoxide (B87167) (DMSO) | 150°C | liv.ac.uk |

| Alkyl Halides | Potassium Carbonate (K₂CO₃) | Tetrabutylammonium Bromide (TBAB) | Dichloromethane | Reflux |

Advancements in Sustainable and Novel Synthetic Protocols for Quinoxalinones

Recent research has focused on developing more sustainable and efficient methods for the synthesis and functionalization of quinoxalinones, moving away from harsh reagents and conditions. These advancements include photocatalysis, mechanochemistry, and metal-free pathways.

Photocatalytic Strategies for Functionalization of Quinoxalinones

Visible-light photocatalysis has emerged as a powerful tool for the C-H functionalization of quinoxalinones, offering mild and environmentally friendly reaction conditions. This strategy often targets the C-3 position of the quinoxalinone core, which is susceptible to radical attack. The process typically involves a photocatalyst that, upon light absorption, initiates a single-electron transfer (SET) process to generate radical intermediates from various precursors. These radicals then add to the C3-position of the quinoxalinone ring.

For instance, the C3-alkylation of quinoxalin-2(1H)-ones can be achieved using alkyl radicals generated from sources like Katritzky salts, alkyl carboxylic acids, or even simple alkanes. These reactions proceed at room temperature under visible light irradiation (e.g., blue LEDs), often without the need for an external metal-based photocatalyst, as the quinoxalinone substrate itself can sometimes act as the photocatalyst. This approach provides a direct and atom-economical way to introduce alkyl groups onto the quinoxalinone scaffold.

Mechanochemical Synthesis Techniques Applied to Quinoxalinone Chemistry

Mechanochemistry, which utilizes mechanical force (e.g., through ball milling) to induce chemical reactions, presents a solvent-free or low-solvent alternative to traditional synthesis. This technique is gaining traction in heterocyclic chemistry for its potential to reduce waste, energy consumption, and reaction times.

The synthesis of quinoxalinone derivatives can be achieved by milling solid reactants, such as an o-phenylenediamine and an α-keto acid, together, sometimes with a catalytic amount of a solid acid or base. The mechanical energy facilitates intimate mixing and activation of the reactants, leading to the formation of the cyclized product. This solvent-free approach simplifies product isolation and purification, aligning with the principles of green chemistry. While specific applications to this compound are not extensively documented, the general methodology is applicable to a wide range of substituted quinoxalinones.

Development of Metal-Free and Oxidant-Free Synthetic Pathways

The development of synthetic routes that avoid transition metals and external oxidants is a significant goal in modern organic synthesis. For quinoxalinones, this often involves intramolecular cyclization reactions or direct C-H functionalization under catalyst-free or organocatalytic conditions.

One common metal-free approach for synthesizing the quinoxalinone core is the condensation of an o-phenylenediamine with an α-keto acid, which can often be promoted by heat or a simple acid catalyst. Furthermore, functionalization at the C3 position has been achieved without metals or oxidants. For example, some photocatalytic C-H alkylation reactions can proceed without an external photocatalyst or oxidant by forming an electron donor-acceptor (EDA) complex between the quinoxalinone and the alkyl radical precursor. Iodine-catalyzed reactions also provide a metal-free alternative for constructing the quinoxalinone ring system from α-hydroxy ketones and o-phenylenediamines, using DMSO as both the solvent and a mild oxidant.

Diversification and Peripheral Functionalization of the Quinoxalinone Core

Functionalization of the pre-formed this compound scaffold is a key strategy for creating diverse derivatives for various applications. Research has heavily focused on methodologies to selectively introduce substituents at different positions of the quinoxalinone ring.

C-H Functionalization Methodologies, including C3-Alkylation, C3-Arylation, and C3-Acylation

Direct C-H functionalization has become a preferred method for modifying the quinoxalinone core due to its atom and step economy. The C-3 position is particularly reactive and has been the primary target for introducing alkyl, aryl, and acyl groups.

C3-Alkylation: A multitude of methods have been developed for the C3-alkylation of N-substituted quinoxalinones. Many of these rely on the generation of alkyl radicals, which readily add to the electron-deficient C3 position. These radicals can be generated from a wide array of precursors under various conditions:

Photocatalysis: As mentioned, visible-light photocatalysis using alkylborates, alkyl carboxylic acids, Katritzky salts, or even ethers and alkanes as radical precursors has proven highly effective.

Radical Initiators: Peroxides like di-tert-butyl peroxide (DTBP) can promote the alkylation of quinoxalinones with aldehydes via a decarbonylation-addition sequence.

Metal-Catalyzed Reactions: Cobaloxime and palladium complexes have been shown to catalyze the C3-alkylation using alkyl iodides or carboxylic acids.

C3-Arylation: The introduction of aryl groups at the C3 position is commonly achieved through photocatalytic methods. Aryl diazonium salts are frequent precursors for generating aryl radicals under visible light, which then couple with the quinoxalinone. These reactions are often performed in environmentally friendly solvents like water, showcasing good functional group tolerance.

C3-Acylation: Methods for C3-acylation are also being developed, often involving radical-based pathways. For example, acyl radicals can be generated from α-keto acids or aldehydes and subsequently added to the quinoxalinone core to introduce a ketone functionality at the C3 position.

The following table provides a summary of various C-H functionalization methods for the quinoxalinone core.

Table 2: C-H Functionalization Methodologies for the Quinoxalinone Core

| Functionalization | Reagent/Precursor | Conditions | Key Features |

|---|---|---|---|

| C3-Alkylation | Alkylborates | Photoredox Catalysis | High yields, practical for synthesis of bioactive analogs. |

| Alkyl Carboxylic Acids | Cobaloxime catalyst, light | Broad scope including primary, secondary, and tertiary alkyl groups. | |

| Aldehydes | Di-tert-butyl peroxide (DTBP) | Metal-free, uses cheap and abundant alkyl sources. | |

| Katritzky Salts | Visible light, photocatalyst-free | Deaminative alkylation, forms an electron donor-acceptor (EDA) complex. | |

| C3-Arylation | Aryl Diazonium Salts | Visible light, photocatalyst | Mild conditions, can be performed in water. |

| C3-Acylation | α-Keto Acids | Radical initiator | Decarboxylative acylation pathway. |

Exploration of Tandem Cyclization and Rearrangement Reactions in Quinoxalinone Synthesis

The synthesis of the quinoxalinone scaffold and its derivatives has been significantly advanced through the development of tandem reactions, also known as domino or cascade reactions. These processes, in which multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer considerable advantages in terms of efficiency, atom economy, and reduced waste generation. Researchers have explored various tandem strategies, including cyclization and rearrangement reactions, to construct the core quinoxalinone structure and introduce diverse functionalities.

A prominent area of investigation involves multi-component tandem reactions for the direct C-H functionalization of pre-existing quinoxalin-2(1H)-one rings. nih.govmdpi.com These reactions allow for the simultaneous construction of a C-C bond and another bond (such as C-N, C-S, or C-Cl) at the C3 position of the quinoxalinone core. nih.gov For instance, a three-component tandem reaction of quinoxalin-2(1H)-ones, unactivated olefins, and trimethylsilyl (B98337) azide (B81097) (TMSN₃) has been reported, using a hypervalent iodine(III) reagent as an oxidant, to yield quinoxalin-2(1H)-ones containing azide groups. nih.gov Similarly, photocatalytic three-component tandem reactions involving quinoxalin-2(1H)-ones, alkenes, and sulfites have been developed to prepare sulfonated derivatives. nih.govmdpi.com Another notable example is the simultaneous construction of C-C and C-Cl bonds, achieved through a multicomponent transformation of quinoxalinones with methyl ketones and an ion-exchange resin catalyst, yielding chloro- and keto-functionalized products. nih.gov

One-pot strategies that build the quinoxalinone ring itself through a tandem sequence are also prevalent. A notable method involves the tandem nitrosation and cyclization of N-aryl cyanoacetamides using tert-butyl nitrite. nih.govorganic-chemistry.org This approach achieves a dehydrogenative N-incorporation through a sequence of nitrosation, tautomerization, and subsequent cyclization to afford the desired quinoxalin-2-ones in moderate to good yields. nih.gov

Another powerful strategy employs a tandem oxidative azidation/cyclization of N-arylenamines. nih.govacs.orgfigshare.comacs.orgacs.org In this method, N-arylenamines react with trimethylsilyl azide (TMSN₃) in the presence of an oxidant like (diacetoxyiodo)benzene. nih.govacs.orgacs.org The process involves two consecutive oxidative C-N bond-forming events within a single operation, proceeding under mild and simple conditions. nih.govacs.org Mechanistic studies suggest the reaction proceeds via the formation of a vinyl azide intermediate, which is then oxidized to an iminyl radical that subsequently cyclizes to form the quinoxaline ring. acs.org Electrochemical oxidation has also been utilized as a green and efficient alternative to chemical oxidants for inducing this type of tandem azidation and intramolecular cyclization. rsc.org

Furthermore, tandem sequences have been designed to create more complex, fused heterocyclic systems based on the quinoxalinone framework. A base-mediated protocol for the C3-alkylation of quinoxalinone, followed by a tandem cyclization, has been developed to access novel fused dihalo-aziridino-quinoxalinone heterocycles. acs.org This strategy relies on the sequential construction of C-C and C-N bonds to build the strained aziridine (B145994) ring onto the quinoxalinone core. acs.org Similarly, copper-catalyzed C3-functionalization of quinoxalin-2(1H)-ones with trimethylsilyl azide can be followed by a tandem cyclization to access fused tetrazolo[1,5-a]quinoxalin-4(5H)-ones. acs.org

The table below summarizes various tandem reaction strategies employed in the synthesis of quinoxalinone derivatives.

| Tandem Reaction Type | Key Reactants | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Three-Component Azidation | Quinoxalin-2(1H)-one, Olefin, TMSN₃ | PhI(TFA)₂ (oxidant) | C3-Azidoalkyl-quinoxalin-2(1H)-ones | nih.gov |

| Three-Component Sulfonylation | Quinoxalin-2(1H)-one, Alkene, Sulfite | 4CzIPN (photocatalyst), O₂ (oxidant) | C3-Sulfonated-alkyl-quinoxalin-2(1H)-ones | nih.govmdpi.com |

| Tandem Nitrosation/Cyclization | N-Aryl Cyanoacetamide | tert-Butyl Nitrite | Quinoxalin-2-ones | nih.govorganic-chemistry.org |

| Tandem Oxidative Azidation/Cyclization | N-Arylenamine, TMSN₃ | (Diacetoxyiodo)benzene (oxidant) | Quinoxaline Derivatives | nih.govacs.orgacs.org |

| Tandem C3-Alkylation/Cyclization | Quinoxalinone, Dihaloalkane | Base-mediated | Fused Dihalo-aziridino-quinoxalinones | acs.org |

| Tandem C3-Azidation/Cyclization | Quinoxalin-2(1H)-one, TMSN₃ | Copper catalyst | Fused Tetrazolo[1,5-a]quinoxalin-4(5H)-ones | acs.org |

Mechanistic Investigations of Chemical Transformations Involving Quinoxalinones

Elucidation of Reaction Pathways in Quinoxalinone Synthesis and Derivatization

The synthesis of the quinoxalinone core typically involves the condensation of substituted o-phenylenediamines with α-keto acids or their equivalents. An improved regioselective synthesis for the precursor 6-chloro-1H-quinoxalin-2-one has been described starting from p-chloroaniline, which undergoes a sequence of condensation, nitration, reduction, cyclization, and oxidation reactions. researchgate.net

A common synthetic route involves the reaction of aryl-1,2-diamines with 2,2-dibromo-1-arylethanones. thieme-connect.de A proposed mechanism for this metal-catalyst-free synthesis suggests the initial formation of an oxo-sulfonium intermediate when the dibromoethanone reacts with the solvent, dimethylsulfoxide (DMSO). thieme-connect.de This intermediate then readily reacts with the aryl-1,2-diamine through a sequence of oxidative amidation and heterocycloannulation to yield the final quinoxalin-2-one product. thieme-connect.de

The reaction pathway can be influenced by the substituents on the diamine. For instance, the amine functionality meta- to an electron-withdrawing group can proceed through either an imine or an amide bond formation, followed by cyclization to afford the quinoxalin-2-one. thieme-connect.de

Studies on Radical-Mediated Processes in Quinoxalinone Functionalization

Radical-mediated reactions have emerged as powerful tools for the C-H functionalization of quinoxalin-2(1H)-ones, allowing for the introduction of various alkyl and aryl groups at the C3 position. These processes often involve the generation of highly reactive radical intermediates. nih.govrsc.org

A key step in many radical functionalization reactions is the formation of a quinoxalinone radical anion through a single-electron transfer (SET) process. researchgate.netchemrxiv.org For instance, in the presence of a strong base like potassium tert-butoxide (KOtBu), a SET can occur where the base donates an electron to the quinoxalinone, forming a stable radical anion. chemrxiv.org This radical anion is a crucial intermediate that can then activate other molecules, such as aerial dioxygen. chemrxiv.org

The electrochemical reduction of quinoxaline (B1680401) derivatives also proceeds via the formation of a radical anion. researchgate.net The ease of this reduction is influenced by the substituents on the quinoxaline ring. Electron-withdrawing groups, such as the chloro group at the C6 position, facilitate the reduction by causing a positive shift in the reduction potential. researchgate.net Conversely, electron-donating groups make the reduction more difficult. researchgate.net This radical anion is typically formed by the reduction of the nitrone functionality in quinoxaline di-N-oxide precursors. researchgate.net

The transient nature of radical intermediates necessitates specific experimental techniques for their detection. Radical trapping experiments provide compelling evidence for the involvement of radicals in a reaction mechanism. In these experiments, a "radical trap" or "radical scavenger" is added to the reaction mixture to intercept and react with the short-lived radical species, forming a more stable, detectable product. whiterose.ac.uk

Commonly used radical traps include 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) and 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO). The addition of TEMPO to radical reactions involving quinoxalin-2(1H)-ones has been shown to completely quench the reaction, confirming the presence of a radical-mediated pathway. nih.gov In photochemically induced processes, Electron Paramagnetic Resonance (EPR) spin trapping techniques have been employed to detect and characterize radical intermediates, such as superoxide (B77818) radical anions, generated upon photoexcitation of quinoxaline derivatives. nih.gov

| Radical Trap | Abbreviation | Function | Method of Detection | Reference |

|---|---|---|---|---|

| 2,2,6,6-tetramethyl-1-piperidinyloxyl | TEMPO | Intercepts carbon-centered radicals, quenching the reaction. | LC-MS analysis of trapped product, observation of reaction inhibition. | nih.gov |

| 5,5-dimethyl-1-pyrroline N-oxide | DMPO | Forms stable spin adducts with various radical species. | Electron Paramagnetic Resonance (EPR) spectroscopy. | nih.gov |

Mechanistic Elucidation of Electrocatalytic and Photoredox Reactions on Quinoxalinone Substrates

Electrocatalysis and photoredox catalysis offer green and efficient alternatives for the functionalization of quinoxalinones under mild conditions. These methods rely on the generation of radical intermediates through controlled single-electron transfer events.

In electrocatalytic reactions, an electric current is used to initiate the formation of radicals. For example, the reductive alkylation of quinoxalin-2(1H)-ones with alkyl halides can be achieved in an undivided electrochemical cell. researchgate.net The mechanism involves the single-electron reduction of the alkyl halide at the cathode to generate an alkyl radical, which then adds to the C3 position of the quinoxalinone.

Photoredox catalysis utilizes visible light to excite a photocatalyst, which can then engage in single-electron transfer processes. acs.org In a typical mechanism for the functionalization of quinoxalin-2(1H)-ones, the photocatalyst (e.g., Eosin (B541160) Y, 4CzIPN, or graphite (B72142) carbon nitride (g-C3N4)) is excited by visible light. researchgate.netnih.govmdpi.com The excited photocatalyst can then either oxidize or reduce a substrate to generate a radical intermediate. For instance, in a trifluoroalkylation reaction, the excited photocatalyst can facilitate the formation of a CF3 radical from a suitable precursor. mdpi.com This radical then adds to an alkene to generate a carbon-centered radical, which subsequently attacks the C3 position of the quinoxalinone, leading to the final product after further steps. mdpi.commdpi.com

Role of Catalysts and Reaction Parameters in Directing Mechanistic Outcomes

The choice of catalyst and reaction parameters such as solvent, oxidant, and temperature plays a pivotal role in determining the reaction pathway and the final product distribution in the functionalization of 6-Chloro-1-methylquinoxalin-2(1H)-one.

Catalysts:

Transition Metals: Catalysts based on palladium, copper, and iron are widely used in cross-coupling reactions of chloroquinoxalines to form various C-C, C-N, and C-O bonds. nih.gov For instance, CuF2 has been used as a catalyst in a three-component reaction to synthesize 3-[2-(trifluoromethyl)1H-indol-3-yl]quinoxalin-2(1H)-ones, where it is believed to form a weak coordination complex with the quinoxalinone nitrogen atom. mdpi.com

Photocatalysts: In photoredox reactions, the type of photocatalyst dictates the redox potential and, consequently, which substrates can be activated. Heterogeneous photocatalysts like graphite carbon nitride (g-C3N4) are advantageous due to their stability, reusability, and low cost. nih.gov Upon irradiation, g-C3N4 generates electrons and holes that act as single-electron donors and acceptors, respectively, to initiate radical formation. nih.govmdpi.com

Reaction Parameters:

Oxidants: Oxidants like potassium persulfate (K2S2O8) are often used to generate radical species. nih.govmdpi.com For example, K2S2O8 can initiate the formation of a CF3 radical from CF3SO2Na. nih.gov

Solvents: The solvent can dramatically influence the reaction outcome. In a g-C3N4-catalyzed divergent reaction, using a DMSO/H2O solvent mixture resulted in a hydro-aminomethylation product, whereas switching to ethanol (B145695) favored a cyclization product due to different concentrations of dissolved oxygen. nih.gov

Atmosphere: The presence or absence of oxygen can be critical. Many photoredox reactions are conducted under an inert atmosphere (N2 or Argon) to prevent quenching of the excited catalyst or unwanted side reactions. However, some reactions utilize atmospheric oxygen as a green oxidant. mdpi.com

| Reaction Type | Catalyst/Mediator | Key Parameter | Mechanistic Role/Outcome | Reference |

|---|---|---|---|---|

| Trifluoromethylation | K2S2O8 (Oxidant) | Metal-free | Mediates formation of CF3 radical from CF3SO2Na. | nih.gov |

| Divergent Functionalization | g-C3N4 (Photocatalyst) | Solvent (DMSO/H2O vs. EtOH) | Solvent controls dissolved oxygen levels, switching between hydro-aminomethylation and cyclization pathways. | nih.gov |

| Trifluoromethyl-indolylation | CuF2 | Oxidant (K2S2O8) | Cu(II) coordinates with quinoxalinone to facilitate the reaction with a radical intermediate. | mdpi.com |

| Sulfonylation | 4CzIPN (Photocatalyst) | Atmosphere (Air) | Visible light excites 4CzIPN; oxygen acts as the terminal oxidant in the catalytic cycle. | mdpi.com |

Structure Activity Relationship Sar Studies of Quinoxalinone Derivatives

General Principles Governing SAR in the Quinoxalinone Chemical Class

The biological activity of quinoxalinone derivatives is intricately linked to the nature and position of various substituents on the core bicyclic structure. Structure-activity relationship (SAR) studies have established several general principles that govern the efficacy and selectivity of these compounds. The quinoxalinone moiety itself is considered an essential pharmacophore for various biological activities. mdpi.com Key sites for substitution that significantly modulate activity are the N-1, C-3, C-6, and C-7 positions. mdpi.com

For instance, in the context of aldose reductase inhibition, specific substitutions have been shown to play a crucial role. The presence of a C3-phenethyl group and a C6-NO2 group can enhance both the activity and selectivity of quinoxalinone-based inhibitors. nih.govresearchgate.net This highlights a general principle where the electronic and steric properties of substituents at the C-6 position are significant determinants of biological potency. The replacement of an electron-releasing group like methoxy (B1213986) (OCH3) with an electron-withdrawing group such as chlorine (Cl) at this position has been observed to decrease activity in some anticancer quinoxalines, suggesting that the electronic nature of the C-6 substituent is a critical SAR factor. mdpi.com

Furthermore, the type of linker at the third position can differentiate activity; an N-linker is often associated with increased activity compared to an O-linker in certain anticancer derivatives. mdpi.com The degree of substitution on an amine at the C-3 position is also crucial, with secondary amines showing higher activity than primary or tertiary amines in some contexts. mdpi.com These findings underscore the importance of a comprehensive understanding of the electronic and steric landscape of the quinoxalinone scaffold for the rational design of potent and selective therapeutic agents.

Impact of Substitution Patterns on Molecular Recognition and Potential for Biological Interactions

The substitution pattern on the quinoxalinone ring system directly influences how the molecule interacts with biological targets, a concept central to its potential therapeutic applications. The basic framework of quinoxalinone derivatives engages with binding pockets of target proteins through a variety of interactions, including hydrogen bonding and hydrophobic interactions. researchgate.net

Alterations at the C-6 position, as seen in 6-Chloro-1-methylquinoxalin-2(1H)-one, can significantly affect these interactions. For example, nitration at the 6-position is dictated by the tautomeric form of the quinoxalin-2(1H)-one, highlighting the regioselectivity of synthetic modifications. nih.gov The introduction of a chlorine atom at C-6, an electron-withdrawing group, can alter the electron distribution of the entire ring system, thereby influencing its binding affinity to target proteins. mdpi.com In some series of anticancer quinoxalines, an unsubstituted aromatic ring is preferred for higher activity, while in others, an electron-withdrawing group like chlorine results in higher activity than other halogens or electron-donating groups. mdpi.com

In the context of COX-2 inhibition, quinoxalinone derivatives with strong electron-withdrawing substituents on the aryl group or the main core, such as a para-carboxylic acid group or a meta-nitro group, have demonstrated the highest inhibitory efficiencies. mdpi.com This suggests that for certain biological targets, enhancing the electrophilic character of the quinoxalinone system can lead to more potent interactions.

The following table summarizes the impact of different substitution patterns on the biological activity of quinoxalinone derivatives based on various studies.

| Position | Substituent | Observed Effect on Biological Activity | Reference |

| C-3 | Phenethyl | Enhanced aldose reductase inhibitory activity | nih.govresearchgate.net |

| C-6 | NO2 | Enhanced aldose reductase inhibitory activity and selectivity | nih.govresearchgate.net |

| C-6 | Cl | Decreased anticancer activity compared to OCH3 in one study | mdpi.com |

| C-6 | Cl | Higher anticancer activity than Br or CH3 in another study | mdpi.com |

| C-3 Linker | N-linker | Increased anticancer activity compared to O-linker | mdpi.com |

| C-3 Amine | Secondary Amine | Increased anticancer activity compared to primary or tertiary amines | mdpi.com |

| Aryl Group | p-COOH | High COX-2 inhibitory efficiency | mdpi.com |

| Aryl Group | m-NO2 | High COX-2 inhibitory efficiency | mdpi.com |

Influence of N-Substitution on the Reactivity Profile and Biological Potential of Quinoxalinones

Substitution at the nitrogen atom, particularly at the N-1 position, has a profound effect on the physicochemical properties and biological potential of quinoxalinones. The presence of a methyl group at N-1 in this compound, for example, can influence its solubility, lipophilicity, and metabolic stability.

N1-acetate derivatives of quinoxalinones have shown significant inhibitory activity against aldose reductase. nih.govbit.edu.cn This indicates that the introduction of specific functional groups at the N-1 position can be a viable strategy for enhancing biological efficacy. The N-1 substituent can orient itself to interact with specific residues in a protein's active site, potentially leading to increased binding affinity.

From a chemical reactivity standpoint, N-substitution can influence the electronic nature of the quinoxalinone ring. For instance, photo-activation of N-methylquinoxalin-2(1H)-one in the presence of an acid catalyst has been demonstrated, leading to energy transfer to oxygen. researchgate.net This highlights how N-substitution can be exploited to modulate the molecule's photochemical properties. The synthesis of various N-substituted quinoxaline-2-carboxamides has been undertaken to explore their antimycobacterial activity, with the nature of the N-substituent, ranging from hydrophilic to lipophilic, being a key determinant of their biological effect. nih.gov

The table below illustrates the influence of N-substitution on the properties of quinoxalinones.

| Position of Substitution | Type of Substituent | Influence on Properties/Activity | Reference |

| N-1 | Acetate | Significant aldose reductase inhibitory activity | nih.govbit.edu.cn |

| N-1 | Methyl | Can influence solubility, lipophilicity, and metabolic stability; enables photo-activation | researchgate.net |

| N- (Amide Linkage) | Phenyl and Benzyl Groups | Modulates antimycobacterial activity, with N-benzyl group showing more activity | nih.gov |

Conformational Analysis and Its Direct Relevance to Structure-Activity Correlations

The three-dimensional conformation of a molecule is a critical factor in its ability to bind to a biological target. Conformational analysis of quinoxalinone derivatives helps in understanding the spatial arrangement of substituents and its direct relevance to structure-activity correlations. The planarity of the quinoxalinone ring system can be influenced by the nature of its substituents, which in turn affects how the molecule fits into a receptor's binding site.

In essence, a thorough conformational analysis, often coupled with computational modeling, is indispensable for a complete understanding of the SAR of quinoxalinone derivatives and for the design of new analogs with improved biological profiles.

Computational and Theoretical Chemistry Studies of Quinoxalinone Systems

Density Functional Theory (DFT) Calculations for Electronic Structure Characterization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic properties of molecules. By calculating the electron density, DFT can accurately predict molecular geometries, energies, and a host of other properties that govern chemical behavior. For quinoxalinone derivatives, DFT calculations are instrumental in characterizing their electronic structure and reactivity. Studies on related quinoxalinone cores typically employ functionals like B3LYP with basis sets such as 6-311G or 6-311++G(d,p) to achieve a balance between accuracy and computational cost dergipark.org.trresearchgate.net.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron researchgate.net. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity.

A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more polarizable and reactive researchgate.net. In quinoxalinone systems, substituents on the ring can significantly modulate the HOMO-LUMO gap. Electron-donating groups (like methyl) tend to raise the HOMO energy, while electron-withdrawing groups (like chloro) tend to lower the LUMO energy. Both types of substitutions can lead to a reduction in the energy gap, thereby increasing the molecule's reactivity researchgate.net.

For the parent quinoxalin-2(1H)-one, DFT calculations have determined its HOMO-LUMO energy gap. The introduction of substituents alters these energy levels. For instance, a methyl group at the 3-position (3-methylquinoxalin-2(1H)-one) slightly decreases the gap, while an amino group at the same position causes a more significant reduction, indicating a substantial increase in reactivity researchgate.net. For 6-Chloro-1-methylquinoxalin-2(1H)-one, the presence of the electron-withdrawing chlorine atom at the 6-position and the electron-donating methyl group at the 1-position would be expected to narrow the HOMO-LUMO gap compared to the unsubstituted parent compound, suggesting enhanced chemical reactivity.

Table 1: Calculated FMO Energies and Energy Gaps for Quinoxalin-2(1H)-one and Related Derivatives (in eV) Data is for illustrative purposes based on analogous compounds.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Source |

| Quinoxalin-2(1H)-one (QO) | -6.22 | -1.58 | 4.64 | researchgate.net |

| 3-Methylquinoxalin-2(1H)-one (MQO) | -6.04 | -1.49 | 4.55 | researchgate.net |

| 3-Aminoquinoxalin-2(1H)-one (AQO) | -5.55 | -1.25 | 4.30 | researchgate.net |

The ability of a molecule to participate in electron transfer reactions is quantified by its redox potential. DFT calculations, often combined with a thermodynamic cycle (like the Born-Haber cycle) and a continuum solvation model (like the Polarisable Continuum Model, PCM), can accurately predict the standard reduction potentials (E°) of molecules in solution . These calculations determine the Gibbs free energy change for the reduction or oxidation process, which is then related to the redox potential researchgate.net.

Studies on quinoxalin-2(1H)-one (QO) and its derivatives show that substituents strongly influence their redox behavior. The parent QO has a calculated reduction potential of +0.123 eV. Introducing an electron-donating methyl group (MQO) lowers this potential to +0.015 eV, making it slightly harder to reduce. A more potent electron-donating amino group (AQO) further decreases the potential to -0.254 eV, indicating that the oxidized form is less likely to accept electrons researchgate.net.

Based on these trends, for this compound, the electron-withdrawing nature of the chlorine atom would be expected to make the molecule easier to reduce, resulting in a more positive redox potential compared to the parent quinoxalinone. This suggests a greater tendency for its oxidized form to accept electrons in redox reactions .

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify a molecule's reactivity. These include:

Chemical Potential (μ): Measures the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. researchgate.netresearchgate.net

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap researchgate.net.

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / 2η researchgate.netresearchgate.net.

These parameters provide a quantitative scale for the reactivity of different quinoxalinone derivatives. A lower chemical hardness (or higher softness, S = 1/2η) corresponds to higher reactivity. Calculations for quinoxalin-2(1H)-one and its derivatives show that substituents that decrease the HOMO-LUMO gap also decrease chemical hardness, consistent with an increase in reactivity researchgate.net.

Table 2: Calculated Global Reactivity Descriptors for Quinoxalin-2(1H)-one and Related Derivatives Data is for illustrative purposes based on analogous compounds.

| Compound | Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Global Electrophilicity (ω) (eV) | Source |

| Quinoxalin-2(1H)-one (QO) | -3.90 | 2.32 | 3.28 | researchgate.net |

| 3-Methylquinoxalin-2(1H)-one (MQO) | -3.76 | 2.27 | 3.12 | researchgate.net |

| 3-Aminoquinoxalin-2(1H)-one (AQO) | -3.40 | 2.15 | 2.69 | researchgate.net |

Molecular Dynamics (MD) Simulations for Understanding Molecular Behavior in Different Environments

While DFT calculations provide insights into the static electronic properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules in a system (such as in a solvent or interacting with a biological membrane) by solving Newton's equations of motion.

For a compound like this compound, MD simulations could be employed to:

Analyze Solvation Effects: Understand how the molecule interacts with solvent molecules (e.g., water) and how this affects its conformation and properties.

Study Conformational Flexibility: Explore the different shapes (conformations) the molecule can adopt at a given temperature and the energy barriers between them.

Simulate Interactions with Biomolecules: Model the dynamic binding process of the quinoxalinone derivative to a protein's active site, providing a more realistic view of the stability and nature of the interaction than static docking models.

Although specific MD simulation studies on this compound are not prominently available, this technique is a standard tool for investigating the dynamic stability and interaction of small molecules in complex biological environments.

In Silico Molecular Modeling for Predicting Binding Affinities and Molecular Interactions with Receptors or Enzymes

In silico molecular modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein or enzyme) nih.gov. This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action.

The process involves placing the ligand (e.g., a quinoxalinone derivative) into the binding site of a receptor and using a scoring function to estimate the strength of the interaction, often reported as a binding energy or affinity (in kcal/mol). The analysis of the docked pose reveals key molecular interactions, such as:

Hydrogen Bonds: Interactions between the quinoxalinone's carbonyl oxygen or N-H groups and amino acid residues of the receptor.

Hydrophobic Interactions: Interactions involving the aromatic rings of the quinoxalinone core.

Pi-Pi Stacking: Interactions between the aromatic system of the quinoxalinone and aromatic amino acid residues like tyrosine or phenylalanine.

Numerous studies have used molecular docking to evaluate the potential of various quinoxalin-2(1H)-one derivatives as inhibitors for targets like VEGFR-2, aldose reductase, and COX-2 nih.govrsc.orgnih.gov. These studies show that the quinoxalinone scaffold can fit well into the active sites of these enzymes, and the specific substituents determine the binding affinity and selectivity. For this compound, the chloro and methyl groups would influence its size, shape, and electronic distribution, thereby affecting its specific interactions and binding affinity with a given protein target.

Computational Prediction of Spectroscopic Properties (e.g., IR, NMR) for Structural Confirmation and Tautomerism Studies

Computational methods can accurately predict spectroscopic data, which serves as a powerful tool for confirming molecular structures and interpreting experimental spectra.

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. Comparing the calculated spectrum with the experimental one helps in assigning the vibrational modes to specific functional groups (e.g., C=O stretch, N-H bend, C-Cl stretch) ias.ac.inresearchgate.net. Calculated frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other approximations in the theoretical model ias.ac.in.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating NMR chemical shifts (¹H and ¹³C) dergipark.org.trias.ac.in. These predictions are invaluable for assigning signals in complex experimental spectra and for distinguishing between different isomers or tautomers.

Furthermore, computational chemistry is essential for studying tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms. For quinoxalin-2(1H)-ones, the primary tautomerism is the lactam-lactim equilibrium between the keto form (quinoxalin-2(1H)-one) and the enol form (2-hydroxyquinoxaline). DFT calculations can determine the relative energies and thermodynamic stabilities of these tautomers in the gas phase and in different solvents, predicting which form is likely to predominate under specific conditions.

Computational Exploration of Reaction Pathways and Transition State Characterization

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate mechanisms of chemical reactions involving quinoxalinone systems. These theoretical studies provide valuable insights into reaction pathways, allowing for the characterization of transient intermediates and transition states that are often difficult to observe experimentally. By modeling these complex processes, researchers can predict the feasibility of a proposed mechanism, understand the factors influencing reactivity and selectivity, and guide the design of more efficient synthetic routes.

A significant area of investigation has been the synthesis of the quinoxalinone core itself. For instance, the annulation reaction between trichloronitroethylene (TCNiE) and anilines to form quinoxalinone-N-oxide derivatives has been extensively studied using DFT at the B3LYP/6-31+G** level of theory. nih.gov In this study, five different potential reaction pathways were modeled and compared. The investigation focused on identifying the rate-determining steps and their corresponding activation energies to determine the most plausible mechanism. Two pathways, both proceeding through four-membered heterocyclic ring intermediates, were identified as the most favorable. nih.gov The calculated activation energies for the rate-determining steps of these two paths were found to be 32 kcal/mol and 29 kcal/mol, respectively, suggesting that the latter is the most likely reaction mechanism. nih.gov The study also explored the influence of substituents, solvent effects, and temperature on these critical steps, providing a comprehensive understanding of the reaction dynamics. nih.gov

Another example of computational exploration is the photocatalytic synthesis of 2-methylquinoxaline (B147225) 1,4-dioxide from the cycloaddition reaction of Benzofurazan oxide with acetone. A proposed mechanism for this reaction was investigated using DFT with the B3LYP functional and a 6-311+G(2d) basis set. iiste.orgiiste.org This theoretical approach helps to rationalize the experimental observations and provides a molecular-level understanding of the reaction steps involved in the formation of the quinoxaline (B1680401) derivative. iiste.orgiiste.org

Furthermore, computational studies have been instrumental in understanding the C-H functionalization of quinoxalin-2(1H)-ones, a common strategy for introducing molecular diversity. Many of these reactions are proposed to proceed through radical mechanisms. mdpi.com For instance, the K2S2O8-mediated trifluoroalkylation of quinoxalin-2(1H)-ones with unactivated alkenes and CF3SO2Na is believed to involve a radical pathway. The quenching of the reaction in the presence of TEMPO, a radical scavenger, supports this hypothesis. mdpi.com Computational modeling of such radical addition reactions can help to elucidate the structure of the radical intermediates and the transition states for their formation and subsequent reactions, thereby explaining the observed regioselectivity and stereoselectivity.

Similarly, a visible-light photoredox-catalyzed three-component difluoromethylation of quinoxalin-2(1H)-ones is also suggested to proceed via a free radical process. mdpi.com Theoretical calculations can be employed to model the single electron transfer (SET) processes involved in the generation of the radical species and to map out the potential energy surface of the subsequent radical cascade reactions.

The table below summarizes key findings from computational studies on various reaction pathways involving quinoxalinone systems.

While specific computational studies on the reaction pathways of this compound are not extensively documented in the literature, the theoretical investigations of the broader quinoxalinone systems provide a solid framework for understanding its reactivity. The principles and methodologies applied in these studies can be readily extended to explore the reaction mechanisms of this specific compound, offering predictive power in its synthesis and functionalization.

Advanced Applications of Quinoxalinone Derivatives in Materials Science and Industrial Chemistry

Development of Materials for Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Applications

Quinoxaline (B1680401) derivatives are recognized for their utility in the fabrication of Organic Light-Emitting Diodes (OLEDs) and other electroluminescent devices. researchgate.netx-mol.com Their inherent luminescence and rigid molecular structure contribute to enhanced thermal stability and higher glass transition temperatures (Tg) in device layers, which is crucial for operational longevity. google.com These compounds can be versatile, serving as materials for the hole transporting layer, the electron transporting layer, or as the host or guest in the emitting layer of an OLED device. google.com

The electron-deficient nature of the quinoxaline core makes its derivatives particularly suitable as electron-transporting materials (ETMs) and as building blocks for thermally activated delayed fluorescence (TADF) emitters. nih.govqmul.ac.ukbeilstein-journals.org Researchers have successfully designed and synthesized multifunctional luminescent materials incorporating quinoxaline. For instance, a molecule with a Donor-Acceptor-Donor (D-A-D) structure, using triphenylamine (B166846) as the donor and quinoxaline as the acceptor, demonstrated notable electroluminescence performance in both doped and non-doped devices. rsc.org This versatility allows for the fine-tuning of the electronic and optical properties of OLEDs, paving the way for more efficient and durable displays and lighting solutions. nih.govbeilstein-journals.org

Engineering of Organic Semiconductors and Optoelectronic Devices

The quinoxalinone scaffold is a promising component for creating high-performance organic semiconductors. jmaterenvironsci.com Its rigid, coplanar, and electron-accepting characteristics, stemming from the electron-withdrawing nitrogen atoms, lead to a highly extended π-electron system that is beneficial for charge transport. jmaterenvironsci.com This has led to their application in a variety of optoelectronic devices, where they form the core of donor-acceptor (D-A) type systems. researchgate.netresearchgate.net The ability to modify the quinoxaline structure allows for precise tuning of properties to optimize performance for specific applications. beilstein-journals.org

Quinoxaline derivatives are increasingly used in the construction of semiconductors for Organic Field-Effect Transistors (OFETs). nih.govfrontiersin.org They are particularly valued as n-type semiconductors, a class of materials that is less common but essential for developing complementary logic circuits. nih.gov The tunable properties of quinoxalines, such as high electron mobility and optimal energy levels, make them promising candidates for OFETs. nih.gov

A common strategy involves creating Donor-Acceptor (D-A) conjugated polymers, where the electron-deficient quinoxaline unit is paired with an electron-rich unit. nih.govfrontiersin.org For example, a novel polymer, PQ1, was developed by combining an indacenodithiophene (IDT) donor with a thiophene-substituted quinoxaline acceptor. nih.gov This material exhibited good aggregation in thin films, which is advantageous for charge transport, and functioned as a p-type semiconductor with a high hole mobility of up to 0.12 cm² V⁻¹ s⁻¹. nih.gov Other research has focused on synthesizing copolymers of Pyrazino[2,3-g]quinoxaline-2,7-dione (PQx) with bithiophene or thieno[3,2-b]thiophene, which have demonstrated ambipolar transport characteristics, meaning they can conduct both holes and electrons. rsc.org

Table 1: Performance of Select Quinoxaline-Based Organic Thin-Film Transistors (OTFTs)

| Polymer/Compound | Donor Unit | Acceptor Unit | Transport Type | Mobility (cm²/Vs) | On/Off Ratio |

| PQ1 nih.gov | Indacenodithiophene (IDT) | Thiophene-substituted quinoxaline | p-type | up to 0.12 (hole) | - |

| PQx-bithiophene Copolymer rsc.org | Bithiophene | Pyrazino[2,3-g]quinoxaline-2,7-dione | Ambipolar (electron-dominant) | up to 4.28 × 10⁻³ (electron) | - |

| PQx-thieno[3,2-b]thiophene Copolymer rsc.org | Thieno[3,2-b]thiophene | Pyrazino[2,3-g]quinoxaline-2,7-dione | Ambipolar (hole-dominant) | up to 4.82 × 10⁻² (hole) | - |

| Compound 5 researchgate.net | - | 2,3-diphenyl-5,8-bis(5-phenylthiophen-2-yl)quinoxaline | p-type | 1.9 × 10⁻⁴ (hole) | 3.5 × 10⁶ |

In the field of solar energy, quinoxalinone derivatives have proven to be valuable components in Dye-Sensitized Solar Cells (DSSCs). jmaterenvironsci.com They are employed in various roles, including as photosensitizers, π-bridges in donor-acceptor dyes, and as auxiliary acceptors. nih.govbeilstein-journals.org The typical architecture for these dyes is Donor-π-Acceptor (D-π-A), where the quinoxalinone unit can function as the π-spacer, connecting the electron donor and acceptor/anchoring groups. jmaterenvironsci.com

The strong electron-accepting nature of the quinoxaline moiety facilitates efficient electron injection from the dye to the semiconductor's (e.g., TiO₂) conduction band upon photoexcitation. nih.govbeilstein-journals.org Furthermore, its extended π-conjugation helps to enhance the light absorption across a broader spectrum. nih.govbeilstein-journals.org Theoretical and experimental studies have shown that by systematically altering the electron donor, acceptor, or π-spacer groups within the quinoxalinone-based dye, key parameters can be fine-tuned. jmaterenvironsci.com These parameters, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, directly influence the light-harvesting efficiency (LHE), electron injection driving force (ΔG_inject), and the open-circuit photovoltage (V_oc) of the solar cell. jmaterenvironsci.com For example, a theoretical study of twelve novel D-π-A dyes based on quinoxalin-2(1H)-one showed that specific structural modifications could lead to a dye, designated Q4, with superior electronic and optical properties, making it a potential high-performance sensitizer (B1316253) for TiO₂ nanocrystalline solar cells. jmaterenvironsci.com

Research on Quinoxalinone Derivatives as Corrosion Inhibitors

Beyond electronics, quinoxalinone derivatives have significant industrial applications as corrosion inhibitors, particularly for protecting mild steel in acidic environments commonly found in processes like acid pickling and chemical cleaning. researchgate.netresearchgate.net The effectiveness of these compounds is attributed to their molecular structure, which includes nitrogen and oxygen heteroatoms, aromatic rings, and π-electrons. researchgate.netresearchgate.net These features facilitate the adsorption of the inhibitor molecules onto the metal surface, creating a protective barrier against corrosive agents. researchgate.net

The primary mechanism of corrosion inhibition by quinoxalinone derivatives is the formation of an adsorbed film on the metal surface, which isolates the metal from the aggressive medium. tandfonline.com This adsorption process involves the displacement of water molecules from the surface and can occur through two main types of interaction: physisorption (physical adsorption) and chemisorption (chemical adsorption). researchgate.net Physisorption involves electrostatic interactions between the charged metal surface and the inhibitor molecule, while chemisorption involves the sharing of electrons and the formation of coordinate bonds between the inhibitor and the metal. researchgate.net

The lone pair electrons on the nitrogen and oxygen atoms, along with the π-electrons of the aromatic rings in the quinoxalinone structure, can be shared with the vacant d-orbitals of iron atoms on the steel surface, leading to stable chemisorption. researchgate.nettandfonline.com Electrochemical studies, such as potentiodynamic polarization, reveal that these compounds often function as mixed-type inhibitors, meaning they suppress both the anodic reaction (metal dissolution) and the cathodic reaction (hydrogen evolution), though one may be more predominant. researchgate.netelectrochemsci.org The adsorption behavior of these inhibitors on the steel surface is frequently well-described by the Langmuir adsorption isotherm, which implies the formation of a monolayer of the inhibitor on the metal. researchgate.netresearchgate.netelectrochemsci.org

The specific molecular structure of a quinoxalinone derivative has a direct and predictable impact on its performance as a corrosion inhibitor. researchgate.net The efficiency of inhibition is closely linked to the electronic properties of the substituent groups attached to the quinoxalinone core. researchgate.net

The presence of electron-donating groups (e.g., methyl, -CH₃) increases the electron density at the molecule's adsorption centers (the N and O atoms and the aromatic ring). researchgate.nettandfonline.com This enhanced electron density strengthens the coordinate bond between the inhibitor and the metal, leading to stronger adsorption and higher inhibition efficiency. researchgate.net For instance, in a study comparing two derivatives, the compound with a methyl group (an electron-donor) showed a higher inhibition efficiency (92.5%) compared to a similar compound without it (86.2%). researchgate.net The planar orientation of the quinoxaline ring system also allows for effective surface coverage, further enhancing its protective capabilities. researchgate.net This structure-activity relationship allows for the rational design of new, more effective quinoxalinone-based corrosion inhibitors. researchgate.netnih.gov

Table 2: Inhibition Efficiency of Quinoxalinone Derivatives on Ordinary Steel in 1 M HCl

| Compound Name | Structure Features | Concentration (M) | Inhibition Efficiency (IE%) |

| 3-(p-tolyl)-3,4-dihydroquinoxalin-2-(1H)-one (Q1) researchgate.net | Contains a p-tolyl group | 10⁻³ | 86.2% |

| 3-(4-chlorophenyl)-4-methyl-3,4-dihydroquinoxalin-2-(1H)-one (Q2) researchgate.net | Contains a 4-chlorophenyl group and an N-methyl group | 10⁻³ | 92.5% |

Functional Materials and Molecular Probes, including Fluorescent and Sensing Applications

The utility of quinoxalinone derivatives in the realm of functional materials is largely attributed to their conjugated π-system, which often results in desirable optical and electronic properties. The introduction of specific substituents, such as the chloro and methyl groups in "6-Chloro-1-methylquinoxalin-2(1H)-one," can fine-tune these properties, making them suitable for applications ranging from fluorescent probes to components in organic electronics.

The photophysical behavior of quinoxalin-2(1H)-ones has been a subject of growing interest, though they have been historically less studied than their oxygenated analogs, the coumarins. The core structure of quinoxalin-2(1H)-one acts as a promising electron-withdrawing group, which is a key feature for the design of "push-pull" systems that often exhibit interesting photophysical properties with applications in materials science. The direct C-H functionalization of the quinoxalin-2(1H)-one core is a cost-effective method for synthesizing a wide array of derivatives with valuable functional groups.

While specific research detailing the extensive use of "this compound" as a functional material or molecular probe is limited in publicly available literature, the broader family of quinoxalin-2(1H)-ones has demonstrated significant potential in these areas. For instance, the fluorescence properties of quinoxalin-2(1H)-one derivatives are being explored for chemosensing and biosensing applications.

The development of fluorescent probes for various analytes is an active area of research. For example, quinoxaline-based ratiometric fluorescent probes have been designed for the detection of thiophenols in food samples and living cells. These probes leverage the quinoxaline core as the fluorophore.

The general synthetic accessibility of quinoxalin-2(1H)-ones allows for the systematic modification of their structure to optimize their performance for specific applications. The introduction of a chlorine atom at the 6-position, as seen in "this compound," can influence the electronic properties of the molecule through inductive effects and by altering the electron density distribution in the aromatic system. The methyl group at the 1-position can impact solubility and intermolecular interactions. These substitutions are critical in tailoring the compound for use in functional materials.

Further research into the specific photophysical properties and sensing capabilities of "this compound" is necessary to fully elucidate its potential in these advanced applications. However, based on the established characteristics of the quinoxalinone scaffold, it represents a promising candidate for the development of novel functional materials and molecular probes.

Emerging Research Themes and Future Directions in Quinoxalinone Chemistry

Development of Innovative and Atom-Economical Synthetic Methodologies for Complex Quinoxalinone Architectures

The synthesis of quinoxalinone derivatives has transitioned from classical condensation reactions to more sophisticated and sustainable methodologies. rsc.org The primary goal is to enhance efficiency, minimize waste, and enable the construction of complex molecular architectures.

Modern Synthetic Approaches:

Recent advancements have centered on direct C-H functionalization, multicomponent reactions (MCRs), and heterogeneous catalysis, which offer significant advantages in terms of atom economy and procedural simplicity. nih.govmdpi.com

Direct C-H Functionalization: This strategy allows for the modification of the quinoxalinone core at the C3 position without the need for pre-functionalized starting materials. nih.govmdpi.com Visible light-induced photocatalysis, employing catalysts like eosin (B541160) Y, facilitates these transformations under mild, environmentally benign conditions. rsc.org This approach is highly cost-effective for creating diverse derivatives. nih.gov

Multicomponent Reactions (MCRs): MCRs are highly efficient, one-pot processes where three or more reactants combine to form a complex product, incorporating most or all of the atoms from the starting materials. acs.orgmdpi.com These reactions align with the principles of green chemistry by reducing steps and waste. sci-hub.se For instance, a transition-metal-free, three-component reaction has been developed for the gram-scale synthesis of (E)-quinoxalinone oximes under mild conditions. acs.orgsci-hub.se

Heterogeneous Catalysis: The use of recyclable heterogeneous catalysts, such as metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and ion-exchange resins, is gaining traction. mdpi.comnih.gov These catalysts are easily separated from the reaction mixture, simplifying purification and allowing for their reuse, which contributes to more sustainable chemical production. mdpi.com

| Methodology | Key Features | Advantages | Catalyst Examples |

|---|---|---|---|

| Direct C-H Functionalization | Direct modification at the C3 position. nih.govmdpi.com | High atom economy, avoids pre-functionalization, cost-effective. nih.gov | Eosin Y (photocatalyst), Iodine, Cobalt complexes. rsc.orgrsc.orgorganic-chemistry.org |

| Multicomponent Reactions (MCRs) | One-pot synthesis involving ≥3 reactants. acs.orgmdpi.com | Step-economic, high efficiency, reduced waste, green chemistry. sci-hub.se | Transition-metal-free systems, acid catalysts (e.g., CH3SO3H). acs.orgsci-hub.se |

| Heterogeneous Catalysis | Use of solid-phase, recyclable catalysts. mdpi.comnih.gov | Easy catalyst recovery and reuse, sustainable, simplified purification. mdpi.com | MOFs, COFs, Ion-exchange resins. mdpi.comnih.gov |

These innovative methods represent a significant leap forward, enabling chemists to build complex quinoxalinone-based molecules with greater control and efficiency.

Integration of Advanced Spectroscopic and Analytical Techniques for Deeper Structural and Mechanistic Insights

The precise characterization of novel quinoxalinone derivatives is crucial for understanding their structure-property relationships. A suite of advanced spectroscopic and analytical techniques is employed to provide detailed structural and mechanistic information. azooptics.com

Key Characterization Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for elucidating the molecular structure. For example, in newly synthesized quinoxalino[2,1-b]quinazolin-12-ones, 1H-NMR spectra revealed characteristic broad signals for N-H protons, while 13C NMR confirmed the presence of carbonyl and aromatic carbons in their expected regions. nih.govrsc.org

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify key functional groups. In a series of quinoxalinone Schiff's bases, characteristic stretching absorption bands for N-H, C=O (amide), and C=N (imine) groups were readily identified. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the exact molecular weight and elemental composition of synthesized compounds. mdpi.com

UV-Visible and Fluorescence Spectroscopy: These techniques are vital for studying the electronic and optical properties of quinoxalinones. azooptics.com Studies have shown that the absorption and emission wavelengths are influenced by the solvent polarity and substituent groups, indicating intramolecular charge transfer (ICT) effects. scholaris.caresearchgate.net Some derivatives exhibit high fluorescence quantum yields, making them suitable for applications as fluorescent probes. rsc.org